![molecular formula C11H8F3N3O3S B1409430 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide CAS No. 1858257-31-4](/img/structure/B1409430.png)
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide
Descripción general
Descripción
“4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide” is a chemical compound . It is offered by Benchchem for CAS No. 1858257-31-4.
Molecular Structure Analysis
The molecular formula of “4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide” is C11H8F3N3O3S . The molecular weight is 319.26 .Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives
- Researchers have synthesized various derivatives of benzenesulfonamides, including 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide. These derivatives have been tested for potential antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as fungi. Promising results were observed for some of these derivatives (Hassan et al., 2009).
Carbonic Anhydrase Inhibitors
- This compound has been utilized in the synthesis of carbonic anhydrase inhibitors, which are relevant in the treatment of glaucoma. Some derivatives have shown strong topical antiglaucoma properties by inhibiting certain isozymes involved in aqueous humor secretion within the eye (Casini et al., 2002).
Optical and Electronic Properties
- The first hyperpolarizability of certain benzenesulfonamide derivatives, including this compound, has been evaluated. These studies are significant in the field of nonlinear optics and materials chemistry. The research has included both theoretical calculations and experimental measurements like hyper-Rayleigh scattering (Kucharski et al., 1999).
Antimicrobial Activity
- Several derivatives have been synthesized and tested for their antimicrobial activity. Some of these compounds have shown significant activity against various strains of microbes, which highlights their potential in developing new antimicrobial agents (Desai et al., 2016).
Structural and Spectral Analysis
- Studies have been conducted on the synthesis, structural investigation, and computational study of derivatives. These studies are crucial for understanding the molecular structure and properties of these compounds, which can be used to tailor their applications in various fields (Sowrirajan et al., 2022).
Adenosine Receptor Antagonists
- Research has been done on pyrrolopyrimidin-6-yl benzenesulfonamides as potent A2B adenosine receptor antagonists. These compounds have shown high affinity and selectivity, making them relevant in the field of medicinal chemistry and drug development (Esteve et al., 2006).
Efficient Synthesis Methods
- Researchers have developed efficient synthesis methods for producing these compounds. Such methods aim to optimize reaction conditions, yields, and purity, contributing to the advancement of synthetic chemistry (Wu et al., 2013).
Propiedades
IUPAC Name |
4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3S/c12-11(13,14)9-5-6-16-10(17-9)20-7-1-3-8(4-2-7)21(15,18)19/h1-6H,(H2,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUZHQWBTUHRQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CC(=N2)C(F)(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901173461 | |
| Record name | Benzenesulfonamide, 4-[[4-(trifluoromethyl)-2-pyrimidinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901173461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide | |
CAS RN |
1858257-31-4 | |
| Record name | Benzenesulfonamide, 4-[[4-(trifluoromethyl)-2-pyrimidinyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858257-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-[[4-(trifluoromethyl)-2-pyrimidinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901173461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



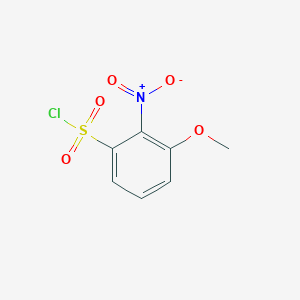
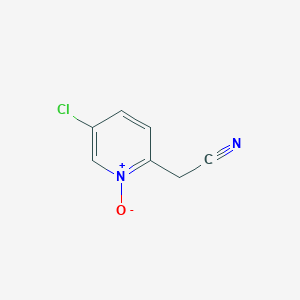

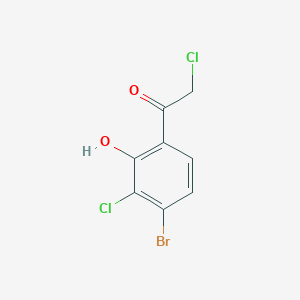

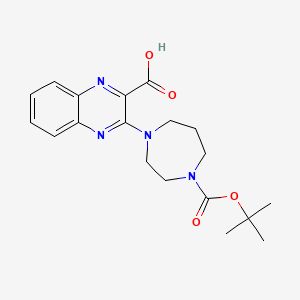
![t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B1409354.png)


![8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1409362.png)
![(2S)-3-Carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1409363.png)
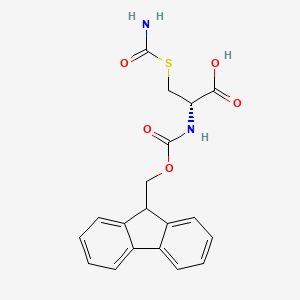
![(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409366.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409370.png)